molecular formula C10H11N3O2 B1367865 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 5306-42-3

2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B1367865
CAS No.: 5306-42-3
M. Wt: 205.21 g/mol
InChI Key: HUGVMNXPVROVGY-UHFFFAOYSA-N
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Description

Structural Classification within Heterocyclic Chemistry

Within the framework of heterocyclic chemistry, this compound belongs to the class of nitrogen-containing aromatic heterocycles that incorporate both aniline and oxadiazole structural elements. The compound's heterocyclic classification stems primarily from the presence of the 1,3,4-oxadiazole ring, which represents one of four possible isomeric forms of oxadiazole compounds. Oxadiazoles constitute a class of heterocyclic aromatic chemical compounds of the azole family with the molecular formula C₂H₂N₂O, and there are four distinct isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.

The 1,3,4-oxadiazole isomer present in this compound represents the most stable configuration among the oxadiazole family. This stability arises from the specific arrangement of heteroatoms within the five-membered ring, where two nitrogen atoms occupy positions 1 and 3, while an oxygen atom resides at position 4. The 1,2,3-oxadiazole isomer, in contrast, demonstrates instability and undergoes ring-opening to form diazoketone tautomers, though it can exist within unusual sydnone motifs. The structural arrangement in 1,3,4-oxadiazoles provides optimal electronic distribution that contributes to their widespread occurrence in pharmaceutical compounds including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril.

The aniline component of this compound introduces additional complexity to its heterocyclic classification. Aniline derivatives are characterized by the presence of an amino group directly attached to an aromatic benzene ring, creating a system where the nitrogen's lone pair can participate in resonance with the aromatic π-electron system. This resonance interaction significantly influences the compound's electronic properties and reactivity patterns. The methoxy substituent at the 2-position relative to the amino group further modifies the electronic distribution through its electron-donating properties, creating a compound with enhanced nucleophilic character.

Oxadiazole Isomer Stability Common Applications Electronic Properties
1,2,3-Oxadiazole Unstable Sydnone motifs Ring-opens to diazoketone
1,2,4-Oxadiazole Stable Pharmaceutical compounds Hydrogen bonding capability
1,2,5-Oxadiazole (Furazan) Stable Energetic materials High electron density
1,3,4-Oxadiazole Most stable Widespread pharmaceutical use Optimal electronic distribution

The classification of this compound within heterocyclic chemistry also encompasses its behavior as a bioisostere. The 1,3,4-oxadiazole ring serves as an effective bioisosteric replacement for various functional groups, including esters, amides, and carbamates, while maintaining similar biological activity profiles. This bioisosteric property stems from the oxadiazole ring's ability to mimic the hydrogen bonding patterns and electronic properties of these traditional pharmacophores. The heterocyclic nature of the compound provides multiple nitrogen and oxygen atoms that can participate in hydrogen bonding interactions with biological targets, contributing to enhanced binding affinity and specificity.

Historical Context of 1,3,4-Oxadiazole Research

The historical development of 1,3,4-oxadiazole chemistry traces back to the pioneering work conducted in the mid-twentieth century, establishing the foundation for contemporary research into compounds such as this compound. The first synthesis of the 1,3,4-oxadiazole heterocyclic ring was accomplished by Ainsworth in 1965 through thermal cyclization reactions. This seminal achievement marked the beginning of systematic investigations into the chemical and biological properties of oxadiazole-containing compounds, ultimately leading to the recognition of their significant pharmaceutical potential.

The initial decades following Ainsworth's discovery witnessed intensive research efforts focused on developing reliable synthetic methodologies for 1,3,4-oxadiazole derivatives. Over the past 85 years, extensive research has been conducted on the 1,3,4-oxadiazole heterocycle, with scientists exploring various cyclization strategies and reaction conditions. Early synthetic approaches typically involved the cyclization of acid hydrazides with carboxylic acids or acid chlorides, followed by dehydrative cyclization using reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. These foundational synthetic methods established the chemical framework that enabled the preparation of complex derivatives like this compound.

The evolution of 1,3,4-oxadiazole research demonstrated remarkable progress in understanding structure-activity relationships and biological mechanisms. During the 1970s and 1980s, researchers began recognizing the diverse biological activities exhibited by oxadiazole derivatives, including antimicrobial, antifungal, and anticancer properties. This recognition catalyzed widespread interest in developing oxadiazole-containing pharmaceutical agents, leading to the synthesis and evaluation of thousands of derivatives. The systematic exploration of substitution patterns and their effects on biological activity provided crucial insights that continue to guide contemporary drug discovery efforts.

Historical Period Key Developments Significant Contributions
1965-1970 Initial synthesis by Ainsworth Establishment of basic synthetic methodology
1970-1980 Exploration of biological activities Recognition of antimicrobial potential
1980-1990 Structure-activity relationship studies Understanding of pharmacophore requirements
1990-2000 Pharmaceutical applications Development of clinical candidates
2000-2010 Advanced synthetic methods Improved efficiency and selectivity
2010-Present Materials science applications Expansion beyond medicinal chemistry

The contemporary era of 1,3,4-oxadiazole research has been characterized by increasingly sophisticated approaches to both synthesis and application. Modern synthetic methodologies incorporate advanced techniques such as microwave-assisted synthesis, continuous flow chemistry, and green chemistry principles to improve efficiency and reduce environmental impact. These technological advances have facilitated the preparation of complex derivatives like this compound with enhanced purity and yield. Additionally, the integration of computational chemistry and molecular modeling has enabled researchers to predict and optimize the properties of oxadiazole derivatives before synthesis, significantly accelerating the drug discovery process.

The historical trajectory of 1,3,4-oxadiazole research has also been shaped by significant discoveries in understanding their mechanisms of biological action. Research conducted throughout the past two decades has revealed that oxadiazole derivatives can interact with multiple biological targets, including enzymes, receptors, and nucleic acids. These mechanistic insights have informed the design of more selective and potent derivatives, contributing to the development of clinically relevant compounds. The presence of the toxophoric nitrogen-carbon-oxygen linkage in the 1,3,4-oxadiazole ring has been identified as a key structural feature responsible for their potent pharmacological activities.

Significance in Medicinal and Materials Chemistry

The significance of this compound in medicinal chemistry stems from the well-established therapeutic potential of 1,3,4-oxadiazole derivatives, which have demonstrated remarkable versatility in addressing various medical conditions. The 1,3,4-oxadiazole scaffold exhibits high bioactivity and binding specificity, making it an attractive option for pharmaceutical researchers. Compounds containing this heterocyclic system have shown broad-spectrum biological activities, including antimicrobial, antitumor, antiviral, antioxidant, anti-inflammatory, anticonvulsant, and antidiabetic properties. The specific structural features of this compound, particularly the combination of the electron-rich aniline moiety with the pharmacologically active oxadiazole ring, position it as a promising candidate for drug development.

Recent investigations have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, with several compounds demonstrating significant cytotoxic activity against various cancer cell lines. Research conducted by Zheng and colleagues revealed that 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety exhibited potent telomerase inhibitory activity against gastric cancer cell lines, with inhibitory concentration values as low as 2.3 micromolar. Similarly, Zhang and collaborators synthesized oxadiazole derivatives bearing pyridine and acylhydrazone moieties that showed superior anticancer activity compared to established controls, with the most potent compound achieving an inhibitory concentration of 1.18 micromolar against multiple cancer cell lines. These findings underscore the potential of structurally related compounds like this compound in cancer therapy.

The antimicrobial significance of 1,3,4-oxadiazole derivatives has been extensively documented, with numerous studies demonstrating their efficacy against both gram-positive and gram-negative bacteria. Research indicates that gram-positive bacteria are generally more susceptible to antimicrobial agents compared to gram-negative bacteria due to differences in cell wall structure. The multilayered cell wall of gram-negative bacteria, including an outer membrane and periplasmic space, creates additional barriers for antimicrobial compounds. However, 1,3,4-oxadiazole derivatives have shown promising activity against both bacterial types, suggesting their potential as broad-spectrum antimicrobial agents.

Biological Activity Target Organisms/Conditions Mechanism of Action Clinical Significance
Anticancer Multiple cancer cell lines Telomerase inhibition, apoptosis induction Potential chemotherapy agents
Antimicrobial Gram-positive and gram-negative bacteria Cell wall disruption, enzyme inhibition Broad-spectrum antibiotics
Antifungal Various fungal pathogens Cell membrane interference Antifungal therapy
Anti-inflammatory Inflammatory conditions Cyclooxygenase inhibition Pain and inflammation management
Anticonvulsant Epilepsy and seizure disorders GABA receptor modulation Neurological disorder treatment
Antidiabetic Type 2 diabetes mellitus Alpha-glucosidase inhibition Glucose management

The materials chemistry applications of 1,3,4-oxadiazole derivatives, including compounds structurally related to this compound, have expanded significantly beyond traditional pharmaceutical applications. These compounds have found utility in the development of organic light-emitting diodes (OLEDs), where their electron-transporting and hole-blocking properties contribute to enhanced device performance. The 1,3,4-oxadiazole moiety serves as an effective electron transport material due to its electron-deficient nature and high electron mobility. Additionally, the luminescent properties of oxadiazole derivatives have made them valuable components in the construction of advanced optical and electronic devices.

The liquid crystal applications of oxadiazole-containing compounds represent another significant area of materials chemistry development. Rod-like liquid crystals incorporating the 1,3,4-oxadiazole core have demonstrated blue fluorescence and high quantum yields, making them suitable for various display technologies. The molecular structure of these compounds, including their intermolecular interactions and electronic properties, directly influences their liquid crystalline behavior. Furthermore, discotic liquid crystals based on the 1,3,4-oxadiazole core have shown potential in electronic applications, exhibiting discotic nematic phases that are valuable for organic electronic devices.

Properties

IUPAC Name

2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)7-3-4-9(14-2)8(11)5-7/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGVMNXPVROVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587950
Record name 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5306-42-3
Record name 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by its attachment to the aniline moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The resulting oxadiazole is then coupled with 2-methoxyaniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield an amine derivative .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is in the development of pharmaceuticals targeting neurodegenerative diseases. Research has highlighted its potential as a treatment for Alzheimer's disease and other tauopathies, which are characterized by the aggregation of tau proteins in the brain. The compound has shown promise in inhibiting tau oligomerization, a critical pathological feature in these conditions .

Photophysical Studies

The compound has been investigated for its photophysical properties, making it suitable for applications in fluorescence-based sensing technologies. Studies have demonstrated that derivatives of this compound exhibit significant fluorescence under UV light, which can be utilized in chemosensing applications to detect various analytes .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activity or improved material properties .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential treatment for Alzheimer's disease and tauopathies
Photophysical StudiesExhibits fluorescence; applicable in sensor technologies
Synthesis of Novel CompoundsUsed as a precursor for creating more complex organic molecules

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound on cellular models of Alzheimer's disease. The compound was found to significantly reduce tau aggregation and improve cell viability in neuronal cultures exposed to toxic aggregates .

Case Study 2: Fluorescent Sensor Development

In another research effort, scientists synthesized a series of fluorescent probes based on this compound. These probes demonstrated high sensitivity and selectivity for detecting metal ions in aqueous solutions, showcasing their potential for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

2-(1,3,4-Oxadiazol-2-yl)aniline (Parent Compound)
  • Structure : Lacks methoxy and methyl groups.
  • Properties: Planar molecular geometry (r.m.s. deviation: 0.051–0.062 Å), as confirmed by X-ray crystallography.
  • Applications : Serves as a precursor for derivatives with tailored electronic properties.
4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]aniline
  • Structure : Features a methylthio (-SMe) group instead of methyl (-Me) on the oxadiazole.
  • Properties : The thioether group introduces greater polarizability and nucleophilicity, making it suitable for thiol-reactive bioconjugation applications .
  • Applications : Used in site-selective protein or peptide modifications.
3-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
  • Structure : Chlorine substituent at the meta-position of the aniline ring.
  • Properties : The electron-withdrawing chloro group reduces electron density on the aromatic ring, directing electrophilic attacks to specific positions. Higher molecular weight (250.10 g/mol) compared to the methoxy analogue .
  • Applications: Potential intermediate in agrochemical or pharmaceutical synthesis.

Heterocycle Modifications

2-(5-Methyl-1,3-oxazol-2-yl)aniline
  • Structure : Replaces the 1,3,4-oxadiazole with a 1,3-oxazole ring (one nitrogen atom).
  • Properties : The oxazole’s reduced electron deficiency decreases conjugation stability but increases basicity. Molecular weight: 174.20 g/mol .
  • Applications : Explored in optoelectronic materials due to altered π-electron delocalization.
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
  • Structure : Incorporates a thiophene-substituted 1,2,4-oxadiazole.
  • Properties : The thiophene group enhances aromaticity and electron-richness, favoring charge-transfer interactions. Molecular weight: 257.31 g/mol .
  • Applications : Candidate for organic semiconductors or photovoltaic materials.

Functional Group Variations on the Aniline Ring

2-Methoxy-4-(5-furan-2-yl-1,3,4-oxadiazol-2-yl)aniline
  • Structure : Substitutes the methyl-oxadiazole with a furan-linked oxadiazole.
  • Properties : The furan’s oxygen atom increases hydrophilicity and hydrogen-bonding capacity, altering solubility .
  • Applications : Used in Schiff base synthesis for coordination chemistry.
4-(5-((4-Nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
  • Structure: Nitrophenoxy group at the oxadiazole’s 5-position.
  • Properties : The nitro group is strongly electron-withdrawing, directing reactivity toward nucleophilic aromatic substitution. Higher molecular weight (315.28 g/mol) .
  • Applications : Intermediate in explosives or dye synthesis.

Comparative Analysis Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline 2-OCH₃, 5-Me-oxadiazole C₁₀H₁₀N₃O₂ 205.21 Medicinal chemistry candidate
2-(1,3,4-Oxadiazol-2-yl)aniline Parent structure (no substituents) C₈H₇N₃O 161.16 Planar crystal structure
4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]aniline 5-SMe-oxadiazole C₉H₉N₃OS 207.25 Bioconjugation reagent
2-(5-Methyl-1,3-oxazol-2-yl)aniline Oxazole ring C₁₀H₁₀N₂O 174.20 Optoelectronic materials
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline Thiophene-1,2,4-oxadiazole C₁₁H₈N₃OS 230.26 Organic semiconductors
3-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline 3-Cl, 5-Me-oxadiazole C₉H₈ClN₃O 209.63 Agrochemical intermediate

Key Research Findings

Synthetic Accessibility : The methoxy-substituted derivative requires multi-step synthesis involving nitro reduction and methoxy introduction, as seen in analogues like compound 20 (2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline) .

Electronic Effects : Methoxy’s electron-donating nature activates the aromatic ring toward electrophilic substitution, contrasting with chloro or nitro derivatives that deactivate the ring .

Biological Relevance : Oxadiazole-containing anilines are frequently used in medicinal chemistry, e.g., as kinase inhibitors or antibacterial agents. The methoxy group may enhance blood-brain barrier penetration compared to polar substituents .

Stability Challenges : The target compound is listed as discontinued in commercial catalogues, possibly due to synthetic complexity or stability issues under ambient conditions .

Biological Activity

2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS No. 5306-42-3) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.21 g/mol
  • Structure : The compound features a methoxy group and an oxadiazole ring, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with oxadiazole precursors under controlled conditions. Detailed synthetic routes can be found in specialized literature focusing on oxadiazole derivatives and their modifications .

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)0.65Induction of apoptosis
This compoundHeLa (Cervical Cancer)2.41Cell cycle arrest
Doxorubicin (Control)MCF-70.05DNA intercalation

Research shows that this compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase cleavage . Flow cytometry assays have demonstrated that the compound acts in a dose-dependent manner, indicating its potential as an anticancer agent.

Anticonvulsant Activity

A study on the anticonvulsant potential of oxadiazole derivatives highlighted that some compounds showed promising results in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels .

Study on Anticancer Efficacy

In a comparative study involving various oxadiazole derivatives, this compound was found to exhibit higher cytotoxicity than standard chemotherapeutic agents like doxorubicin against human leukemia cell lines (CEM and U937). The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cancer progression .

Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological effects of this compound revealed its potential as a therapeutic agent for epilepsy. The study documented a significant reduction in seizure frequency in treated subjects compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of carbohydrazides or amidoximes with substituted anilines. For example, light-sensitive intermediates like 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol are reacted in methanol under controlled conditions to form oxadiazole rings . Alternative routes involve coupling 2-aminobenzoic acid derivatives with (N-isocyanimino)triphenylphosphorane at room temperature, yielding planar aromatic structures confirmed by X-ray crystallography . Optimize yields by controlling temperature (e.g., 150–180°C for cyclization) and using inert atmospheres to prevent oxidation .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?

  • Methodology : Use a combination of:

  • IR spectroscopy : Identify NH₂ (3300–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • NMR : ¹H NMR resolves methoxy protons (~3.8 ppm) and aromatic protons (6.5–8.0 ppm); ¹³C NMR confirms oxadiazole carbons (~165 ppm) .
  • X-ray crystallography : Resolve coplanarity of aromatic rings and hydrogen-bonding networks, critical for understanding crystallographic packing .

Q. What solvent systems are optimal for purification, and how does solubility affect reaction design?

  • Methodology : Ethanol and methanol are preferred for recrystallization due to moderate solubility. For chromatographic purification, use silica gel with ethyl acetate/hexane (3:7) for optimal separation of polar oxadiazole derivatives . Light-sensitive intermediates require foil-covered vessels and amber storage vials .

Advanced Research Questions

Q. How can substituents on the oxadiazole ring modulate electronic properties, and what experimental data support this?

  • Methodology : Compare electron-withdrawing (e.g., chloro) and electron-donating (e.g., methyl) groups via Hammett plots. For example, 3-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline shows reduced electron density at the aniline NH₂ group, confirmed by shifted NMR signals (Δδ ~0.3 ppm) and altered redox potentials in cyclic voltammetry . Computational DFT studies correlate substituent effects with bioactivity in related imidazo[1,2-a]pyrimidines .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodology : Case study: When ¹H NMR signals overlap (e.g., methoxy and oxadiazole protons), use 2D NMR (COSY, HSQC) to assign peaks. For example, in 4-methoxy-3-(5-methyl-1H-tetrazol-1-yl)aniline, HSQC confirmed coupling between methoxy protons and C-4, distinguishing it from regioisomers . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can experimental phasing in X-ray crystallography improve structural resolution for low-quality crystals?

  • Methodology : Use the SHELX suite (e.g., SHELXC/D/E) for high-throughput phasing. For twinned crystals, apply the HKL-5 scaling algorithm to resolve overlapping reflections. Example: A 1.2 Å resolution structure of a related oxadiazole-aniline derivative required iterative refinement with SHELXL, leveraging hydrogen-bond restraints to stabilize the model .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize aza-Wittig reactions for high yields but validate purity via HPLC.
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) to resolve ambiguities in planar structures .
  • Safety : Handle intermediates with acute toxicity (H302, H315) under fume hoods, referencing SDS protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Reactant of Route 2
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.